molecular formula C9H10N4O2 B1664156 4-Azido-L-phenylalanine CAS No. 33173-53-4

4-Azido-L-phenylalanine

Cat. No. B1664156
CAS RN: 33173-53-4
M. Wt: 206.2 g/mol
InChI Key: NEMHIKRLROONTL-QMMMGPOBSA-N
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Description

4-Azido-L-phenylalanine is an unnatural derivative of L-phenylalanine . It is a nonpolar, essential amino acid that naturally occurs in the human body and is also used to treat patients with depression . It is also known as azF, a genetically-encoded molecular probe . It is used to study GPCRs in their native cellular environment or under detergent solubilized conditions .


Synthesis Analysis

The synthesis of 4-Azido-L-phenylalanine begins from L-phenylalanine . Two new azidophenylalanine residues have been synthesized and, in combination with 4-azido-L-phenylalanine and 4-azidomethyl-L-phenylalanine, form a series of unnatural amino acids (UAAs) containing the azide vibrational reporter at varying distances from the aromatic ring of phenylalanine .


Molecular Structure Analysis

The molecular formula of 4-Azido-L-phenylalanine is C9H10N4O2 . Its average mass is 206.201 Da and its monoisotopic mass is 206.080383 Da .


Chemical Reactions Analysis

4-Azido-L-phenylalanine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

4-Azido-L-phenylalanine is an off-white to brown powder . It has 6 H bond acceptors, 4 H bond donors, and 5 freely rotating bonds . Its polar surface area is 91 Å^2 .

Safety And Hazards

The isolated 4-Azido-L-phenylalanine product exhibits previously undocumented explosive characteristics . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The in-vivo incorporation of clickable unnatural amino acids such as 4-Azido-L-phenylalanine with unique reactivity at a defined position is used for functionalization of proteins . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

properties

IUPAC Name

(2S)-2-amino-3-(4-azidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHIKRLROONTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186829
Record name 4-Azidophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-L-phenylalanine

CAS RN

33173-53-4
Record name p-Azido-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33173-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidophenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AZIDO-L-PHENYLALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
MB Richardson, DB Brown, CA Vasquez… - The Journal of …, 2018 - ACS Publications
… chromatography-free synthesis of 4-azido-l-phenylalanine beginning from l-phenylalanine is … The isolated 4-azido-l-phenylalanine product, however, exhibits previously undocumented …
Number of citations: 23 pubs.acs.org
J Zhang, L Wang, J Zhang, J Zhu, X Pan… - The Journal of …, 2018 - ACS Publications
… The complicated absorption profile of 4-azido-l-phenylalanine (pN 3 Phe) in isopropanol was identified and attributed to accidental Fermi resonances (FRs) by means of linear …
Number of citations: 29 pubs.acs.org
EM Tookmanian, EE Fenlon, SH Brewer - RSC advances, 2015 - pubs.rsc.org
… This work has included the development of 4-azidomethyl-L-phenylalanine (2), which is a stable analogue of the photo-reactive UAA, 4-azido-L-phenylalanine (1). As expected, the …
Number of citations: 42 pubs.rsc.org
CG Bazewicz, MT Liskov, KJ Hines… - The Journal of Physical …, 2013 - ACS Publications
… local environment of the azide asymmetric stretch vibration of pN 3 CH 2 Phe are compared to the vibrational reporters: 4-cyano-l-phenylalanine (pCNPhe) and 4-azido-l-phenylalanine (…
Number of citations: 59 pubs.acs.org
JY Park, S Mondal, HJ Kwon, PK Sahu… - The Journal of …, 2020 - pubs.aip.org
… of 4-azido-L-phenylalanine have … the 4-azido-L-phenylalanine derivative (Ac-pN 3 -Phe-OMe, Fig. 1) that mimics azide-labeled proteins. From here, we call the 4-azido-L-phenylalanine …
Number of citations: 18 pubs.aip.org
T Shi, SH Brewer, EE Fenlon - Biophysical Journal, 2016 - cell.com
… UAA 1 is more stable than 4-azido-L-phenylalanine which photodegrades. Previous syntheses of 1 required 6-8 steps, were time consuming, labor intensive, and had a low overall …
Number of citations: 3 www.cell.com
A Creon, I Josts, S Niebling, N Huse, H Tidow - Structural Dynamics, 2018 - pubs.aip.org
Calmodulin (CaM) is a very conserved, ubiquitous, eukaryotic protein that binds four Ca 2+ ions with high affinity. It acts as a calcium sensor by translating Ca 2+ signals into cellular …
Number of citations: 14 pubs.aip.org
P Devaraneni, EA Rex, SL Shyng - Potassium Channels: Methods and …, 2018 - Springer
… Ensure the 4-azido-l-phenylalanine (AzF) is shielded from direct light at all times and apply the sterile technique when preparing the solution. We found that rocking the solution …
Number of citations: 1 link.springer.com
DE Levin, EE Fenlon, SH Brewer - Biophysical Journal, 2016 - cell.com
… UAA 1 is more stable than 4-azido-L-phenylalanine which photodegrades. Previous syntheses of 1 required 6-8 steps, were time consuming, labor intensive, and had a low overall …
Number of citations: 3 www.cell.com
BT Winn, C Kim, M Cui, R Manetsch, DE Logothetis - Biophysical Journal, 2020 - cell.com
… 4-azido-L-phenylalanine (AzF) is an unnatural amino acid (UAA) photoaffinity probe that is water-soluble, but rapidly degrades in ambient light. This limits its utility to provide evidence …
Number of citations: 2 www.cell.com

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